Home > Products > Screening Compounds P133045 > Sitagliptin fenilalanil
Sitagliptin fenilalanil - 1339955-03-1

Sitagliptin fenilalanil

Catalog Number: EVT-10988742
CAS Number: 1339955-03-1
Molecular Formula: C25H24F6N6O2
Molecular Weight: 554.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sitagliptin fenilalanil is derived from the synthesis of β-amino acid derivatives, specifically designed to act as inhibitors for DPP-4 enzymes. The compound is classified under the category of antihyperglycemic agents and belongs to the broader class of gliptins, which are used in diabetes management .

Synthesis Analysis

Methods and Technical Details

The synthesis of sitagliptin fenilalanil has evolved significantly over the years. Notably, a multi-enzyme cascade method has been developed that utilizes transaminases, esterases, aldehyde reductases, and formate dehydrogenases. In this process, benzylamine serves as an amino donor to synthesize sitagliptin intermediates efficiently .

A second-generation synthetic route has also been established, which employs asymmetric catalytic hydrogenation and enzymatic processes. This method improves yield and reduces waste compared to traditional chemical synthesis methods . Specifically, Merck & Co. collaborated with Codexis to develop an evolved transaminase that enhances the production efficiency of sitagliptin by converting precursor ketones directly into the desired chiral amine without requiring metal catalysts or high-pressure conditions .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing sitagliptin fenilalanil include:

  1. Transamination: Utilizing engineered transaminases to convert ketones into chiral amines.
  2. Asymmetric Hydrogenation: Previously employed methods involved hydrogenating unprotected enamines under high pressure, but this has been largely replaced by enzymatic methods that enhance selectivity and reduce environmental impact .
  3. Crystallization: A crucial step for purifying the R-enantiomer from racemic mixtures, ensuring high optical purity (>99%) through techniques such as chiral high-performance liquid chromatography (HPLC) .
Mechanism of Action

Process and Data

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1). By blocking this enzyme, sitagliptin increases the levels of active incretins in circulation, leading to:

This mechanism underscores its efficacy as a therapeutic agent for managing blood sugar levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sitagliptin fenilalanil exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water across physiological pH ranges.
  • Polymorphism: Exhibits polymorphic behavior; form I is commonly produced during synthesis .
  • Stability: Stable under photostability testing but susceptible to degradation under acidic or alkaline conditions .

These properties are critical for ensuring effective formulation and storage conditions for pharmaceutical applications.

Applications

Scientific Uses

Sitagliptin fenilalanil is primarily used in clinical settings as an adjunct therapy for type 2 diabetes management. Its role as a DPP-4 inhibitor positions it as a vital component in therapeutic regimens aimed at improving glycemic control. Beyond diabetes treatment, ongoing research explores its potential applications in other metabolic disorders due to its modulatory effects on incretin hormones .

Introduction to Dipeptidyl Peptidase-4 Inhibition Therapeutics

Rationale for Novel Dipeptidyl Peptidase-4 Inhibitor Development

The development of dipeptidyl peptidase-4 inhibitors emerged from the need to address critical limitations of conventional type 2 diabetes mellitus therapies. Traditional agents like sulfonylureas and insulin are associated with significant hypoglycemia risk and weight gain, while metformin frequently causes gastrointestinal intolerance [3] [6]. The molecular rationale for dipeptidyl peptidase-4 inhibition centers on augmenting endogenous incretin hormones, particularly glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are rapidly degraded (within 2–7 minutes) by the dipeptidyl peptidase-4 enzyme [4] [5]. By preserving active incretin levels, dipeptidyl peptidase-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, offering a targeted physiological approach to glycemic control without intrinsic hypoglycemia risk [1] [9].

Sitagliptin, the first approved dipeptidyl peptidase-4 inhibitor, demonstrated HbA1c reductions of 0.5–1.0% in clinical trials, establishing proof-of-concept for this therapeutic class [1] [6]. However, interindividual variability in glycemic response and the progressive nature of type 2 diabetes mellitus necessitated advanced derivatives with optimized pharmacokinetic and pharmacodynamic properties [7]. The global diabetes epidemic, projected to affect 700 million by 2045, further underscored the urgency for novel therapeutic options addressing both efficacy and tolerability gaps [2].

Structural Evolution from Sitagliptin to Prodrug Derivatives

Sitagliptin belongs to Class 3 dipeptidyl peptidase-4 inhibitors characterized by β-carbonyl-linked triazolopiperazine scaffolds that interact with the enzyme’s S1, S2, and S2 extensive subsites [2] [7]. Its core structure features a trifluorinated phenyl moiety fused to a triazolopiperazine ring, conferring high dipeptidyl peptidase-4 specificity (IC₅₀ ≈ 18 nM) and 87% oral bioavailability [9]. Despite these advantages, renal excretion (79% unchanged) necessitates dose adjustment in renal impairment, motivating prodrug approaches to modify disposition pathways [9].

Table 1: Structural Classification of Representative Dipeptidyl Peptidase-4 Inhibitors

ClassBinding SubsitesRepresentative AgentsStructural Features
Class 1S1, S2Saxagliptin, VildagliptinCovalent Ser630 binding; cyanopyrrolidine scaffold
Class 2S1, S2, S1'/S2'Linagliptin, AlogliptinXanthine-based; non-covalent binding
Class 3S1, S2, S2 extensiveSitagliptin, TeneligliptinTriazolopiperazine core; β-carbonyl linkage

Sitagliptin fenilalanil hydrochloride represents a strategic prodrug derivative incorporating L-phenylalanine via amide linkage to the sitagliptin backbone (chemical formula: C₂₅H₂₅ClF₆N₆O₂; molecular weight: 590.95 g/mol) [8]. This modification exploits peptide transporter pathways (e.g., PepT1) in the intestinal epithelium to enhance bioavailability and tissue distribution. The phenylalanine moiety is cleaved by intestinal or hepatic hydrolases, releasing active sitagliptin while simultaneously generating bioactive amino acid derivatives [8]. In vitro studies confirm this prodrug maintains potent dipeptidyl peptidase-4 inhibition (IC₅₀ comparable to sitagliptin) but demonstrates altered absorption kinetics and metabolic stability profiles [8]. Crucially, preclinical evidence suggests the phenylalanine residue may confer additional benefits by modulating glucagon-like peptide-1 secretion through cAMP-dependent pathways, independent of dipeptidyl peptidase-4 inhibition—a potential "dual mechanism" not observed with sitagliptin itself [5].

Therapeutic Positioning of Sitagliptin Fenilalanil in Type 2 Diabetes Management

Sitagliptin fenilalanil enters a therapeutic landscape where dipeptidyl peptidase-4 inhibitors are increasingly preferred over sulfonylureas as second-line agents after metformin failure, owing to their weight neutrality and minimal hypoglycemia risk [3] [7]. Clinical studies position sitagliptin-based therapies as effective for diverse populations, including obese patients, the elderly, and those with established cardiovascular disease, where glucagon-like peptide-1-mediated effects may offer cardio-metabolic advantages [6] [7].

Table 2: Therapeutic Profile of Sitagliptin-Based Therapies in Clinical Studies

Therapeutic ContextGlycemic Efficacy (HbA1c Reduction)Key Non-Glycemic EffectsClinical Evidence Level
Monotherapy0.6–0.9%Improved β-cell function (HOMA-β); Reduced proinsulin/insulin ratioPhase III trials vs. placebo [1] [3]
Metformin Combination0.7–1.1% (add-on)Weight neutrality; No increased hypoglycemia vs. sulfonylureasNon-inferior to glipizide [3] [6]
Thiazolidinedione/Insulin Adjunct0.5–0.8%Mitigated weight gain from thiazolidinediones; Reduced insulin dosesAdd-on trials [3] [7]

The prodrug’s structural optimization may enhance sitagliptin’s therapeutic utility in two key dimensions:

  • Beta-Cell Preservation: By amplifying active glucagon-like peptide-1 exposure and potentially stimulating endogenous secretion, sitagliptin fenilalanil could more effectively augment beta-cell function. Clinical trials with sitagliptin demonstrated improved homeostasis model assessment of beta-cell function and reduced proinsulin-to-insulin ratios, suggesting reduced beta-cell stress [1] [5]. Enhanced incretin activity from the prodrug could further delay diabetes progression.
  • Renal and Cardiovascular Compatibility: As a prodrug designed for non-renal metabolic activation, sitagliptin fenilalanil may mitigate the renal excretion limitations of native sitagliptin [4] [9]. This addresses a critical gap in renally impaired populations. Cardiovascular outcome trials (TECOS) established sitagliptin’s cardiovascular safety (non-inferiority for major adverse cardiovascular events vs. placebo), with no increased heart failure hospitalization risk—a concern noted with some other dipeptidyl peptidase-4 inhibitors [6]. The prodrug’s potential effects on glucagon-like peptide-1 secretagogue activity could extend these benefits through improved endothelial function and anti-inflammatory actions [5].

Future therapeutic integration will depend on clinical validation of the prodrug’s ability to maintain sitagliptin’s established safety profile while demonstrating superior efficacy in subpopulations with high unmet needs, particularly those with renal impairment or pronounced beta-cell dysfunction [7] [9]. Its development reflects a nuanced evolution in incretin-based therapy: moving beyond broad enzyme inhibition toward targeted molecular designs that optimize tissue-specific pharmacology.

Properties

CAS Number

1339955-03-1

Product Name

Sitagliptin fenilalanil

IUPAC Name

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide

Molecular Formula

C25H24F6N6O2

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C25H24F6N6O2/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39)/t16-,20+/m1/s1

InChI Key

FFZDVHCAHYOEPA-UZLBHIALSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.